Maduramicin

Übersicht

Beschreibung

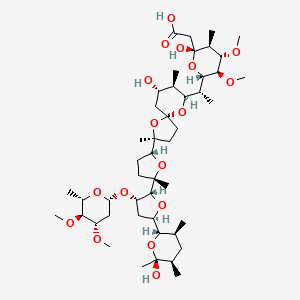

Maduramycin ist ein natürlich vorkommendes Polyether-Ionophor-Antibiotikum, das erstmals aus dem Actinomyceten Actinomadura rubra isoliert wurde. Es wird hauptsächlich in der Veterinärmedizin als Antiprotozoenmittel eingesetzt, um Kokzidiose bei Geflügel zu verhindern . Die Verbindung hat die Summenformel C47H80O17 und eine molare Masse von 917,140 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Maduramycin wird typischerweise durch Fermentationsprozesse unter Verwendung des Bakteriums Actinomadura rubra hergestellt . Der Fermentationsprozess beinhaltet die Kultivierung des Bakteriums in einem geeigneten Medium unter kontrollierten Bedingungen, um die Verbindung zu produzieren. Die Fermentationsbrühe wird dann extrahiert und gereinigt, um Maduramycin zu isolieren .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Maduramycin oft als Maduramycinammonium formuliert, das stabiler und einfacher zu handhaben ist. Eine Methode beinhaltet das Auflösen von Maduramycinammonium in einem Lösungsmittel wie Ethylacetat, gefolgt vom Versprühen der Lösung auf ein Trägermaterial wie Maisstärke oder Calciumcarbonat in einem Wirbelbett . Diese Methode sorgt für eine gleichmäßige Mischung und verhindert Toxizitätsprobleme aufgrund ungleichmäßiger Verteilung .

Chemische Reaktionsanalyse

Reaktionstypen

Maduramycin unterliegt verschiedenen chemischen Reaktionen, einschließlich der Komplexierung mit Kationen (wie Natrium, Kalium und Kalzium), die ihren Transport über Zellmembranen erleichtert . Diese Ionophor-Aktivität ist entscheidend für seine biologische Funktion.

Häufige Reagenzien und Bedingungen

Die Komplexierungsreaktionen finden typischerweise unter physiologischen Bedingungen statt, bei denen Maduramycin Komplexe mit Kationen bildet, wodurch der osmotische Druck innerhalb der Zellen erhöht wird . Dieser Prozess hemmt mitochondriale Funktionen wie Substratoxidation und ATP-Hydrolyse, was zum Zelltod in Protozoen führt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte der Reaktionen von Maduramycin sind die Ionophor-Kationen-Komplexe, die das zelluläre Ionenungleichgewicht stören und zum Tod der Zielprotozoen führen .

Wissenschaftliche Forschungsanwendungen

Maduramycin hat mehrere wissenschaftliche Forschungsanwendungen:

Veterinärmedizin: Es wird weithin als Antikokzidiotikum bei Geflügel eingesetzt, um Kokzidiose vorzubeugen und zu kontrollieren

Pharmakologie: Forschungen haben sein Potenzial zur Hemmung der Zellproliferation und Induktion von Apoptose in verschiedenen Zelltypen untersucht.

Lebensmittelsicherheit: Studien haben Methoden zur Detektion und Quantifizierung von Maduramycinrückständen in Lebensmittelprodukten entwickelt, um die Lebensmittelsicherheit zu gewährleisten.

Nanotechnologie: Maduramycin-beladene nanostrukturierte Lipidträger wurden entwickelt, um seine Antikokzidiosewirkung zu verstärken und die Toxizität zu reduzieren.

Wirkmechanismus

Maduramycin entfaltet seine Wirkung, indem es Komplexe mit Kationen (insbesondere Natrium, Kalium und Kalzium) bildet, wodurch deren Transport über Zellmembranen gefördert wird . Dies erhöht den osmotischen Druck innerhalb der Protozoen, hemmt mitochondriale Funktionen wie Substratoxidation und ATP-Hydrolyse und führt letztendlich zum Zelltod . Darüber hinaus wurde gezeigt, dass Maduramycin in bestimmten Zelltypen eine Caspase-abhängige Apoptose induziert .

Analyse Chemischer Reaktionen

Types of Reactions

Maduramicin undergoes various chemical reactions, including complexation with cations (such as sodium, potassium, and calcium), which facilitates their transport across cell membranes . This ionophore activity is crucial for its biological function.

Common Reagents and Conditions

The complexation reactions typically occur under physiological conditions, where this compound forms complexes with cations, increasing the osmotic pressure within cells . This process inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, leading to cell death in protozoa .

Major Products Formed

The primary products of this compound’s reactions are the ionophore-cation complexes, which disrupt cellular ionic balance and lead to the death of target protozoa .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Anticoccidial Agent

Maduramicin is extensively used to control coccidiosis, a parasitic disease caused by Eimeria species in poultry. It is effective against various strains of Eimeria, including Eimeria tenella, which affects chickens and turkeys. The recommended dosage for feed is typically between 5 to 7 ppm (mg/kg), with a withdrawal period of 5 days before slaughter to mitigate toxicity risks .

Toxicity Concerns

While this compound is effective, it poses risks of toxicity at higher doses (>10 ppm), leading to heart and skeletal muscle damage in animals, which can result in severe health issues or death if misused . Studies have shown that this compound can induce apoptosis and necrosis in myocardial cells, highlighting the need for careful dosage management .

Cell Culture Studies

This compound has demonstrated significant effects on various cell lines. Research indicates that it inhibits proliferation and induces apoptosis in mouse myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30) in a dose-dependent manner. The compound downregulates cyclins D1, CDK4, and CDK6, which are crucial for cell cycle regulation .

Table 1: Effects of this compound on Cell Lines

| Cell Line | EC50 (µg/ml) | Effect |

|---|---|---|

| C2C12 | 0.07 | Inhibition of proliferation |

| RD | 0.15 | Induction of apoptosis |

| Rh30 | 0.25 | Cytotoxic effects |

Potential Human Medical Applications

Recent studies have suggested that this compound may have applications beyond veterinary use. For instance, it has shown potential against malaria parasites, demonstrating an effective concentration (EC50) of 14.8 nM against late-stage gametocytes in rodent models . This indicates that this compound could be explored as a lead compound for developing antimalarial therapies.

Case Study: Malaria Transmission Blockage

In an experimental study, this compound completely blocked malaria transmission in an in vivo rodent model, suggesting its potential utility in human malaria treatment strategies .

Nanostructured Lipid Carriers

To address the low solubility and high toxicity of this compound, researchers have developed nanostructured lipid carriers (NLCs) to enhance its delivery and efficacy. These carriers improve the solubility and reduce the toxicity profile of this compound while maintaining its anticoccidial effects against Eimeria tenella .

Table 2: Characteristics of this compound-Loaded Nanostructured Lipid Carriers

| Parameter | Value |

|---|---|

| Hydrodynamic Diameter | 153.6 ± 3.044 nm |

| Zeta Potential | -41.4 ± 1.10 mV |

| Encapsulation Efficiency | 90.49 ± 1.05% |

| Drug Loading | 2.34 ± 0.04% |

Wirkmechanismus

Maduramicin exerts its effects by forming complexes with cations (particularly sodium, potassium, and calcium), promoting their transport across cell membranes . This increases osmotic pressure within the protozoa, inhibiting mitochondrial functions such as substrate oxidation and ATP hydrolysis, ultimately leading to cell death . Additionally, this compound has been shown to induce caspase-dependent apoptosis in certain cell types .

Vergleich Mit ähnlichen Verbindungen

Maduramycin gehört zur Klasse der Polyether-Ionophore-Antibiotika, zu denen auch andere Verbindungen wie Monensin und Salinomycin gehören . Im Vergleich zu diesen Verbindungen ist Maduramycin potenter und hat ein breiteres Wirkungsspektrum gegen Kokzidien . Es hat auch eine geringere Sicherheitsmarge, daher ist eine sorgfältige Dosierung erforderlich, um Toxizität zu vermeiden .

Ähnliche Verbindungen

Monensin: Ein weiteres Polyether-Ionophor, das als Antikokzidiotikum bei Geflügel eingesetzt wird.

Salinomycin: Ein Polyether-Ionophor mit ähnlichen Anwendungen, aber höherer Toxizität im Vergleich zu Maduramycin.

Die einzigartige Kombination von hoher Potenz und spezifischer Ionophoraktivität von Maduramycin macht es zu einem wertvollen Werkzeug in der Veterinärmedizin und wissenschaftlichen Forschung.

Biologische Aktivität

Maduramicin is a polyether ionophore antibiotic primarily used in veterinary medicine, particularly in poultry, for its anticoccidial properties. It exhibits a complex biological activity profile that affects various cell types, leading to both therapeutic benefits and potential toxicities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on different cell lines, and implications for animal health.

This compound functions by forming complexes with cations such as Na, K, and Ca, which enhances their transport across cell membranes. This process increases osmotic pressure within the target cells, disrupting mitochondrial functions like substrate oxidation and ATP hydrolysis, ultimately resulting in cell death .

Key Mechanisms:

- Ion Transport: Increases cation transport across membranes.

- Mitochondrial Disruption: Inhibits ATP production.

- Cell Cycle Arrest: Accumulates cells in the G0/G1 phase.

1. Myoblasts

Research indicates that this compound significantly inhibits proliferation and induces apoptosis in myoblast cells (C2C12, RD, Rh30). The compound was shown to downregulate cyclins (D1) and cyclin-dependent kinases (CDK4/6), while upregulating CDK inhibitors (p21, p27). This leads to decreased phosphorylation of retinoblastoma protein (Rb) and activation of apoptotic pathways involving caspases 8, 9, and 3 .

Table 1: Effects of this compound on Myoblast Cell Lines

| Cell Line | IC50 (µg/ml) | Apoptosis Induction | Cell Cycle Phase Arrest |

|---|---|---|---|

| C2C12 | 0.07 | Yes | G0/G1 |

| RD | 0.15 | Yes | G0/G1 |

| Rh30 | 0.25 | Yes | G0/G1 |

2. Myocardial Cells

In myocardial H9c2 cells, this compound has been shown to induce both apoptosis and necrosis through a mechanism involving DR4/TRAIL-mediated pathways. Unlike its effect on myoblasts, it does not significantly alter the expression of pro-apoptotic or anti-apoptotic proteins but rather promotes nuclear translocation of apoptosis-inducing factor (AIF) and blocks autophagic flux .

Table 2: Biological Effects of this compound on H9c2 Cells

| Treatment Duration | Concentration (µg/ml) | Viability Reduction (%) | Mechanism of Cell Death |

|---|---|---|---|

| 24 hours | 0.5 | 30 | Caspase-dependent |

| 48 hours | 0.5 | 50 | Caspase-independent |

| 72 hours | 0.5 | 70 | Necrosis |

Toxicological Implications

This compound's toxicity is a significant concern, particularly when used improperly in livestock. Studies have reported adverse effects such as heart failure and skeletal muscle degeneration in animals exposed to high doses . The recommended dosage for poultry is typically between 5-7 ppm in feed, with higher doses posing risks of toxicity .

Case Study 1: Outbreaks Linked to this compound Exposure

Two outbreaks of Haff disease-like symptoms were reported in crayfish linked to this compound exposure. Symptoms included limb weakness and reduced activity in affected animals .

Case Study 2: Myocardial Damage

In a study involving rat myocardial cells, this compound exposure resulted in significant cell death through both apoptotic and necrotic pathways. This highlights the potential risks associated with its use beyond the intended anticoccidial effects .

Eigenschaften

IUPAC Name |

2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVUEZAROXKXRT-VQLSFVLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044546 | |

| Record name | Maduramicin alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79356-08-4, 84878-61-5 | |

| Record name | Maduramicin α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79356-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | X 14868A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maduramicin alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maduramicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MADURAMICIN ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.